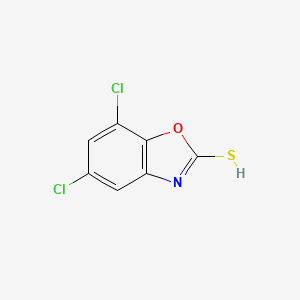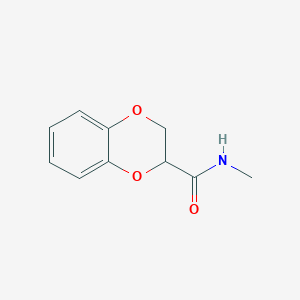
sodium;N-(4-aminophenyl)sulfonylethanimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the PubChem sodium;N-(4-aminophenyl)sulfonylethanimidate is known as Semax. Semax is a synthetic peptide derived from adrenocorticotropic hormone (ACTH). It consists of seven amino acids and is primarily used for research purposes. Semax has garnered attention for its potential neuroprotective and cognitive-enhancing properties .
準備方法
Synthetic Routes and Reaction Conditions
Semax is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Semax follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The final product undergoes rigorous quality control, including mass spectrometry and HPLC, to confirm its purity and identity .
化学反応の分析
Types of Reactions
Semax primarily undergoes hydrolysis reactions due to the presence of peptide bonds. These reactions can be catalyzed by proteolytic enzymes or acidic/basic conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases or chemical hydrolysis using strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Oxidation: Mild oxidizing agents can be used to study the stability of Semax under oxidative stress.
Major Products Formed
The major products formed from the hydrolysis of Semax are its constituent amino acids and smaller peptide fragments. These products can be analyzed using techniques such as mass spectrometry and HPLC .
科学的研究の応用
Semax has a wide range of scientific research applications:
Neuroprotection: Studies have shown that Semax can protect neurons from damage caused by ischemia and oxidative stress.
Cognitive Enhancement: Research indicates that Semax may improve cognitive functions such as memory and learning.
Anti-inflammatory Effects: Semax has been investigated for its potential to reduce inflammation in various models.
Wound Healing: Preliminary studies suggest that Semax may accelerate wound healing by promoting cell proliferation and migration .
作用機序
Semax exerts its effects through multiple mechanisms:
Neurotrophic Effects: Semax stimulates the production of brain-derived neurotrophic factor (BDNF), which supports the survival and growth of neurons.
Modulation of Neurotransmitters: Semax influences the levels of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive functions.
Anti-inflammatory Pathways: Semax inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation .
類似化合物との比較
Similar Compounds
Noopept: Another synthetic peptide with cognitive-enhancing properties.
Selank: A peptide similar to Semax, derived from tuftsin, with anxiolytic and neuroprotective effects.
Cerebrolysin: A mixture of neuropeptides used for neuroprotection and cognitive enhancement.
Uniqueness of Semax
Semax is unique due to its specific sequence derived from ACTH and its multifaceted mechanism of action. Unlike other peptides, Semax has shown a broad spectrum of effects, including neuroprotection, cognitive enhancement, and anti-inflammatory properties .
特性
IUPAC Name |
sodium;N-(4-aminophenyl)sulfonylethanimidate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S.Na/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;/h2-5H,9H2,1H3,(H,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMSFAORUFMASU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NS(=O)(=O)C1=CC=C(C=C1)N)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NS(=O)(=O)C1=CC=C(C=C1)N)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N2NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carbonitrile](/img/structure/B7764436.png)

![1-[(4-methoxyphenyl)methyl]benzimidazole-2-thiol](/img/structure/B7764448.png)
![1-(2,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine;oxalic acid](/img/structure/B7764458.png)

![2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one](/img/structure/B7764461.png)
![N-[(3-nitrophenyl)methyl]cyclopentanamine;oxalic acid](/img/structure/B7764469.png)
![oxalic acid;N-[(3,4,5-trimethoxyphenyl)methyl]cyclopentanamine](/img/structure/B7764483.png)
![N-[(2-methoxyphenyl)methyl]cyclopentanamine;oxalic acid](/img/structure/B7764494.png)


![2-sulfanyl-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B7764523.png)


